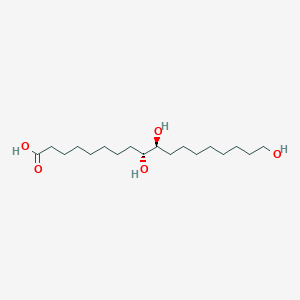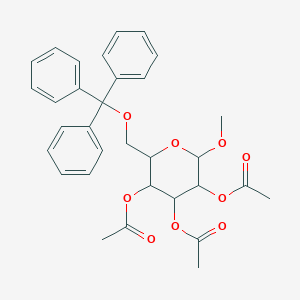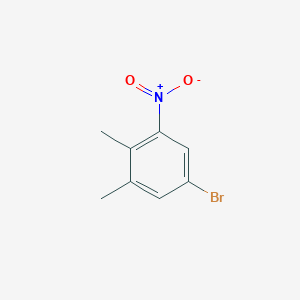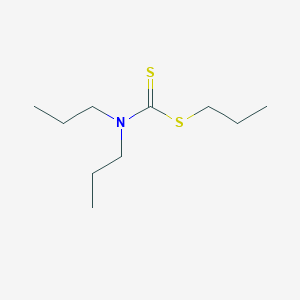![molecular formula C15H14O4 B097559 2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- CAS No. 18142-17-1](/img/structure/B97559.png)
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin and is derived from the roots of the medicinal plant Plumbago zeylanica. Plumbagin has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
Synthesis and Characterization
- 2H-Naphtho[1,8-bc]furan has been studied for its synthesis methods and chemical properties. For example, it forms a stable salt when C-protonated and can be oxidized by air to produce 8-hydroxy-1-naphthaldehyde. This compound also undergoes oxidation reactions leading to products structurally similar to gossypol (Berry & Smith, 1972).
Chemical Reactions and Derivatives
- Studies have explored the creation of various derivatives through reactions like the Diels-Alder reaction and other cycloadditions. For instance, 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones have been synthesized, demonstrating interesting chemical properties and potential applications in organic chemistry (Bouaziz, Fillion, & Pinatel, 1993).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been investigated, offering insights into the chemical behavior of these furan derivatives and their potential applications in synthetic chemistry (Horaguchi & Abe, 1978).
Applications in Sensing Technologies
- Certain derivatives, like naphtho[2,3-b]furan-4,9-diones, have been found to exhibit selective response to specific cations, indicating potential uses in the development of chromogenic sensors for detecting elements like Hg2+ and Pd2+ in various media (Tang, Zhang, Zeng, & Zhou, 2017).
Natural Occurrence and Extraction
- Research includes the study of naphtho[2,3-b]furan-4,9-diones and related compounds in natural sources, such as in the extracts of Tabebuia avellanedae, a plant species. This highlights the occurrence of these compounds in nature and their potential extraction for various applications (Steinert, Khalaf, & Rimpler, 1995).
Green Synthesis Approaches
- Innovative methods have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, emphasizing environmentally friendly approaches. For instance, a water-based synthesis method presents a greener alternative for producing these compounds (Teimouri & Bazhrang, 2008).
Propriétés
Numéro CAS |
18142-17-1 |
|---|---|
Nom du produit |
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- |
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
5-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraene-9,10-dione |
InChI |
InChI=1S/C15H14O4/c1-6-5-8(16)11-10-9(6)13(18)12(17)7(2)14(10)19-15(11,3)4/h5,16H,1-4H3 |
Clé InChI |
AGQMXCDPDAUABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
SMILES canonique |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Synonymes |
3-hydroxy-2,2,5,8-tetramethyl-2H-naphthol(1,8-bc)furan-6,7-quinone dehydrooxoperezinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)









![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
